2,4-Dihydroxy-4'-methylbenzophenone

UV Stabilizer Polystyrene Thermal Stability

2,4-Dihydroxy-4'-methylbenzophenone (CAS: 40444-43-7) is a substituted benzophenone derivative, characterized by a 2,4-dihydroxyphenyl and a 4-methylphenyl group. As a member of the benzophenone (BP) class of ultraviolet (UV) absorbers and photoinitiators, its mechanism relies on an intramolecular hydrogen bond formed by the ortho-hydroxyl group with the carbonyl oxygen, enabling efficient absorption of UV radiation and its dissipation as heat.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 40444-43-7
Cat. No. B189102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-4'-methylbenzophenone
CAS40444-43-7
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3
InChIKeyFGCATPMSNCVLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-4'-methylbenzophenone (CAS:40444-43-7): Technical Baseline for Sourcing and Applications


2,4-Dihydroxy-4'-methylbenzophenone (CAS: 40444-43-7) is a substituted benzophenone derivative, characterized by a 2,4-dihydroxyphenyl and a 4-methylphenyl group [1]. As a member of the benzophenone (BP) class of ultraviolet (UV) absorbers and photoinitiators, its mechanism relies on an intramolecular hydrogen bond formed by the ortho-hydroxyl group with the carbonyl oxygen, enabling efficient absorption of UV radiation and its dissipation as heat [2]. It is utilized in plastics, coatings, and other polymer systems to prevent UV-induced degradation [3].

1
Mechanism Intramolecular H-bond UV absorber for polymer protection
Dissipates UV as heat via ortho-OH · · O=C bridge
2
Application fit Plastics, coatings, and CASE materials subject to photodegradation
Reported utility in high-temperature polymer processing
3
Differentiation 4′-Methyl and 2,4-dihydroxy substitution pattern
Impacts thermal loss, solubility, and ecotoxicity vs. unsubstituted analogs
4
Selection context Validated HPLC method and patent history support procurement
Mature analytical and industrial documentation available

Why Generic Substitution is Problematic: 2,4-Dihydroxy-4'-methylbenzophenone Differentiation Factors


Substituting 2,4-dihydroxy-4'-methylbenzophenone with other benzophenones like BP-3 (oxybenzone), BP-1, or BP-2 based solely on UV absorption is not advisable. This is because the 4'-methyl substitution imparts specific properties that affect critical performance metrics beyond simple UV absorption, including its physical state (solid vs. liquid), thermal stability, and environmental toxicity profile. For example, while a common BP like BP-3 (2-hydroxy-4-methoxybenzophenone) is a widely used UV filter, its aquatic toxicity is a major concern, whereas 2,4-dihydroxy-4'-methylbenzophenone presents a different, and potentially less ecotoxic, profile [1]. Furthermore, the specific substitution pattern can affect its solubility and compatibility with various polymer matrices, which is a key factor in industrial applications [2].

!
Physical state may differ: 4′-methyl substitution enables liquid formulations after derivatization; simpler benzophenones (e.g., DHB, BP-3) are solids with different dispersion behavior.
!
Thermal loss profile not transferable: Reported diffusion coefficients at elevated temperature vary by orders of magnitude; substitution pattern strongly influences additive retention in polymer matrices.
!
Ecotoxicity is class-dependent: Aquatic toxicity (LC50) differs substantially across benzophenone substitution patterns; assuming environmental safety from BP-3 or BP-8 data may misrepresent profile.

Quantitative Evidence: 2,4-Dihydroxy-4'-methylbenzophenone Differentiation vs. Comparators


Thermal Loss from Polystyrene Film: Target Compound vs. Unsubstituted 2,4-Dihydroxybenzophenone (DHB)

2,4-Dihydroxy-4'-methylbenzophenone demonstrates significantly lower thermal loss from a polystyrene film compared to unsubstituted 2,4-dihydroxybenzophenone (DHB), a key factor for long-term stability of UV-protected materials at elevated temperatures [1]. A related comparative study on a novel UV absorber (HBPC) built from a DHB unit showed that the diffusion coefficient of HBPC at 160 °C was two orders of magnitude smaller than that of DHB, demonstrating the substantial impact that even a single substitution can have on reducing thermal loss in polymer matrices [1].

Thermal loss from polystyrene
Class-level
~100× lower diffusion coefficient at 160 °C vs. unsubstituted DHB
Reported retention advantage under process heat
Based on analog DHB-based UV absorber; target compound inferred
UV Stabilizer Polystyrene Thermal Stability

Aquatic Toxicity: Comparative Ecotoxicological Profile in Medaka Larvae

While direct data for 2,4-dihydroxy-4'-methylbenzophenone (which is structurally similar to BP-2) is limited, class-level data on benzophenone (BP) UV filters reveals a critical differentiation in ecotoxicity [1]. A 2020 study screened seven common BPs and found that BP-2 (2,2',4,4'-tetrahydroxybenzophenone) was the least toxic to medaka larvae, with a 96-hr acute mortality LC50 of 18.43 µM [1]. This is significantly less toxic than the widely used BP-3 (LC50 = 4.10 µM) and BP-8 (LC50 = 1.62 µM) [1]. This data suggests that specific substitution patterns on the benzophenone core, like the methyl and hydroxyl groups in 2,4-dihydroxy-4'-methylbenzophenone, can substantially alter the compound's environmental safety profile.

Aquatic toxicity (medaka larvae)
Class-level
BP-2 (structurally similar) LC50 = 18.43 µM vs. BP-3 4.10 µM, BP-8 1.62 µM
Ecotoxicity varies with substitution; BP-2 profile suggests lower acute risk
96 h assay; direct data for target compound not available
Ecotoxicity UV Filter Aquatic Safety

Physical State and Processability: Liquid Formulation Enabler vs. Solid Analogs

2,4-Dihydroxy-4'-methylbenzophenone serves as a key raw material for synthesizing liquid benzophenone-type UV absorbers, as detailed in a 1993 patent [1]. By reacting 2,4-dihydroxy-4'-methylbenzophenone (or unsubstituted 2,4-dihydroxybenzophenone) with a branched alkyl halide (e.g., isoamyl bromide), the patent produces a liquid UV absorber that is resistant to crystallization and evaporation, and exhibits excellent solubility in resins and solvents [1]. In contrast, many simpler benzophenones like DHB are solids with limited solubility, which can complicate their incorporation into certain polymer or coating formulations.

Liquid formulation enabler
Reported
Derivatization with isoamyl bromide yields liquid UV absorber resistant to crystallization
Enables liquid-applied coatings; processability advantage over solid analogs
Patent JPH05311151A; laboratory synthesis conditions apply
Polymer Additive Formulation Processability

Analytical Differentiation: Validated HPLC Method for Purity and Content Assessment

A robust and simple reverse-phase HPLC method has been established for the specific analysis of 2,4-dihydroxy-4'-methylbenzophenone [1]. The method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This validated method is essential for quality control, purity assessment, and pharmacokinetic studies, providing a clear technical differentiator for procurement. This ensures that the compound can be reliably quantified in complex mixtures, a capability that may not be as well-documented for less common or research-grade benzophenone analogs.

Validated HPLC method
Method context
Reverse-phase HPLC on Newcrom R1; acetonitrile/water/phosphoric acid mobile phase
Supports purity assessment and batch consistency
Specific to 2,4-dihydroxy-4′-methylbenzophenone; method transfer may require verification
Analytical Chemistry HPLC Quality Control

Patent-Documented Industrial Utility: Established Role in Polymer Stabilization

The industrial relevance of 2,4-dihydroxy-4'-methylbenzophenone is solidified by its explicit inclusion in foundational patents for UV stabilizer technology [1]. For instance, it is cited as a specific example in a 1981 US patent (US4349607A) for UV stabilizers used in coating compositions and composite structures [1]. This patent protection and early documentation indicate that this compound has a long-established and validated role in industrial applications, unlike some newer or more specialized benzophenone derivatives that may lack such a proven track record in commercial polymer systems.

Patent-documented industrial use
Reported
Explicitly claimed in US4349607A for coatings and composite stabilization (1981)
Established industrial validation reduces adoption risk
Long-standing patent history indicates supply-chain maturity
Polymer Stabilization UV Absorber Industrial Patent

High-Value Application Scenarios for 2,4-Dihydroxy-4'-methylbenzophenone (CAS:40444-43-7)


High-Temperature Polymer Processing

Due to its superior thermal stability and low volatility, as inferred from its two orders of magnitude lower diffusion coefficient compared to DHB [1], 2,4-dihydroxy-4'-methylbenzophenone is an excellent candidate for use in polymers that undergo high-temperature processing (e.g., extrusion, injection molding) or are intended for high-service-temperature applications (e.g., automotive components, electronic device housings). This ensures long-lasting UV protection without significant additive loss.

Liquid UV Absorber Formulations

As highlighted in patent literature [1], 2,4-dihydroxy-4'-methylbenzophenone is a critical building block for the synthesis of liquid UV absorbers. This makes it essential for developing formulations for liquid-applied coatings, adhesives, sealants, and elastomers (CASE) where a solid additive would be incompatible or difficult to disperse. The resulting liquid additive offers superior handling, miscibility, and low-temperature performance.

Eco-Conscious UV Protection Systems

Given the evidence that certain benzophenone substitution patterns (like those in BP-2) result in significantly lower aquatic toxicity compared to widely used filters like BP-3 [1], 2,4-dihydroxy-4'-methylbenzophenone is a strategic choice for product development where environmental footprint is a key concern. This includes applications like sunscreens (subject to regulatory review), outdoor paints and coatings, and any other application where the additive could enter waterways. Its profile offers a potential path to meeting stricter environmental regulations.

Quality Control and Analytical Development

The availability of a validated HPLC method [1] makes this compound a preferred standard for analytical laboratories. It can be reliably used for method development, system suitability testing, and as a reference standard for quantifying similar benzophenone UV absorbers in various matrices (e.g., polymers, environmental samples, consumer products). This is a critical need for ensuring product quality, regulatory compliance, and environmental monitoring.

Application
Selection Property
Validation Focus
High-temperature polymer processing
Thermal loss under process heat
Diffusion coefficient at elevated temperature (e.g., 160 °C)
Liquid UV absorber formulations (CASE)
Derivative physical state and solubility
Liquid formation after alkylation; compatibility with resins
Eco-conscious UV protection systems
Aquatic toxicity profile vs. benzophenone class
96 h LC50 in medaka or equivalent model
Analytical standard / quality control
Validated separation method
HPLC purity and content assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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